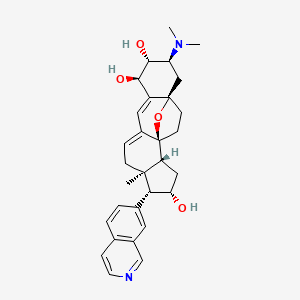
cortistatin B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cortistatin B is a member of the class of cortistatins that is cortistatin A in which the hydrogen at the 16beta position has been replaced by a hydroxy group. It is a member of cortistatins, a diol and a secondary alcohol. It derives from a cortistatin A.
Aplicaciones Científicas De Investigación
Anti-Inflammatory Properties
Cortistatin B has been identified as a potent anti-inflammatory agent, demonstrating significant therapeutic effects in several preclinical models of inflammatory diseases.
1.1. Colitis Treatment
In a murine model of colitis, this compound treatment significantly ameliorated clinical symptoms such as body weight loss and diarrhea. The peptide reduced the expression of pro-inflammatory cytokines including TNF-α, IL-6, and IL-1β, while enhancing levels of the anti-inflammatory cytokine IL-10. This suggests this compound's potential as a therapeutic agent for inflammatory bowel diseases like Crohn's disease .
1.2. Autoimmune Disorders
This compound has shown efficacy in models of autoimmune disorders such as experimental autoimmune encephalomyelitis (a model for multiple sclerosis). It reduced the clinical severity and incidence of this condition by modulating immune responses and decreasing inflammation . The peptide's ability to downregulate Th1 cytokines further supports its role in treating autoimmune conditions .
Neurological Applications
This compound exhibits neuroprotective properties, making it a candidate for treating various neurological conditions.
2.1. Ischemic Stroke
Research indicates that this compound can mitigate damage in models of ischemic stroke (middle cerebral artery occlusion). Late treatment with this compound improved neurological outcomes and reduced infarct size, indicating its potential as a therapeutic agent for stroke management .
2.2. Neuropathic Pain
This compound has been characterized as a natural analgesic peptide in models of neuropathic pain. Its administration resulted in significant pain relief by modulating inflammatory pathways associated with pain signaling .
Cardiovascular Applications
Recent studies have highlighted this compound's role in cardiovascular health.
3.1. Atherosclerosis
This compound has been shown to reduce atherosclerosis in hyperlipidemic mouse models by regulating vascular calcification and neointimal formation . This suggests its potential use in preventing cardiovascular diseases linked to inflammation.
Propiedades
Número CAS |
882976-96-7 |
|---|---|
Fórmula molecular |
C30H36N2O4 |
Peso molecular |
488.6 g/mol |
Nombre IUPAC |
(1S,2R,4S,5S,6R,12R,13R,14S,16R)-14-(dimethylamino)-5-isoquinolin-7-yl-6-methyl-19-oxapentacyclo[14.2.1.01,9.02,6.011,16]nonadeca-8,10-diene-4,12,13-triol |
InChI |
InChI=1S/C30H36N2O4/c1-28-8-6-20-13-21-26(34)27(35)22(32(2)3)15-29(21)9-10-30(20,36-29)24(28)14-23(33)25(28)18-5-4-17-7-11-31-16-19(17)12-18/h4-7,11-13,16,22-27,33-35H,8-10,14-15H2,1-3H3/t22-,23-,24+,25-,26+,27+,28-,29+,30+/m0/s1 |
Clave InChI |
UOILBRZCKBLNDS-KMWHWPCOSA-N |
SMILES |
CC12CC=C3C=C4C(C(C(CC45CCC3(C1CC(C2C6=CC7=C(C=C6)C=CN=C7)O)O5)N(C)C)O)O |
SMILES isomérico |
C[C@]12CC=C3C=C4[C@H]([C@@H]([C@H](C[C@]45CC[C@@]3([C@@H]1C[C@@H]([C@@H]2C6=CC7=C(C=C6)C=CN=C7)O)O5)N(C)C)O)O |
SMILES canónico |
CC12CC=C3C=C4C(C(C(CC45CCC3(C1CC(C2C6=CC7=C(C=C6)C=CN=C7)O)O5)N(C)C)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















